
Picomonosulfate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picomonosulfate sodium, also known as Sodium Picosulfate, is a compound with the molecular formula C18H14NO5S.Na and a molecular weight of 379.362 . It is used in the medical field, particularly as a laxative .
Synthesis Analysis
The synthesis of this compound is characterized by using bisacodyl as the starting material. The process involves a hydrolysis reaction and a sulfating reaction. The method is simple, convenient, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula C18H14NO5S.Na . For a more detailed analysis of its molecular structure, techniques such as mass spectrometry can be used .Aplicaciones Científicas De Investigación
Clinical Efficacy in Bowel Preparation Picomonosulfate sodium, combined with magnesium citrate, is a recognized bowel cleansing agent used before diagnostic procedures such as colonoscopies or surgical interventions. Clinical studies have shown that this compound is at least as effective and well-tolerated as other oral agents for bowel preparation. Its effectiveness extends across different patient populations, including adults, adolescents, and children, offering a viable option for ensuring a clean bowel. However, further research is needed to fully establish its position and comparative efficacy in pre-procedural preparation (Sheridan M. Hoy et al., 2009).
Safety and Tolerance Concerning safety and tolerance, this compound is generally well-received by patients, with adverse events mainly being mild to moderate and gastrointestinal in nature. This profile suggests its suitability for a wide range of patients requiring bowel preparation. It's crucial, however, to monitor for any potential electrolyte imbalances or dehydration risks, especially in vulnerable populations such as the elderly or those with pre-existing conditions (Sheridan M. Hoy et al., 2009).
Pharmacological Properties and Mechanism Pharmacologically, this compound acts by increasing the frequency and force of peristalsis and retaining fluids in the colon, thereby facilitating bowel cleansing. It serves as a stimulant laxative when combined with magnesium citrate, which functions as an osmotic laxative. This dual action contributes to its efficacy as a bowel preparation agent. Notably, this compound undergoes minimal absorption, which minimizes systemic side effects and focuses its action on the colon (Sheridan M. Hoy et al., 2009).
Comparative Studies and Recommendations Comparative studies and recommendations suggest the need for further research to accurately position this compound among bowel preparation options. While it is a useful option for colon and rectum preparation, understanding its relative efficacy and safety compared to other agents is crucial for optimizing patient care and procedural outcomes (Sheridan M. Hoy et al., 2009).
Mecanismo De Acción
Target of Action
Picomonosulfate sodium, also known as Sodium picosulfate, is primarily used as a stimulant laxative . Its primary targets are the mucosa of the large intestine and the rectum . These targets play a crucial role in the regulation of bowel movements and water-electrolyte balance in the body .
Mode of Action
This compound works by inhibiting the absorption of water and electrolytes , and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis .
Biochemical Pathways
It is known that the compound’s action involves thestimulation of peristalsis in the gut . This is likely to involve multiple signaling pathways that regulate muscle contraction and relaxation in the intestinal wall. The downstream effects include increased bowel movements and the facilitation of stool passage.
Pharmacokinetics
It is known that the compound is aprodrug , meaning it is metabolized in the body to produce its active form, BHPM . This process occurs in the colon, mediated by colonic bacteria .
Result of Action
The primary result of this compound’s action is the induction of bowel movements , which helps in the treatment of constipation and in the preparation of the colon for procedures like colonoscopy . It achieves this by increasing peristalsis in the gut, leading to the evacuation of the bowel .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain gut bacteria is necessary for the conversion of the compound into its active form . Additionally, the compound’s efficacy may be affected by the patient’s hydration status, as adequate fluid intake is necessary to prevent dehydration due to increased water secretion into the intestine .
Safety and Hazards
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway of Picomonosulfate sodium involves the reaction between Picric acid and Sodium bisulfate.", "Starting Materials": [ "Picric acid", "Sodium bisulfate" ], "Reaction": [ "Step 1: Dissolve 1 mole of Picric acid in water.", "Step 2: Add 1 mole of Sodium bisulfate to the solution.", "Step 3: Heat the mixture at 80-90°C for 2-3 hours.", "Step 4: Cool the mixture to room temperature.", "Step 5: Filter the precipitated Picomonosulfate sodium.", "Step 6: Wash the product with water and dry it in a desiccator." ] } | |
Número CAS |
32500-19-9 |
Fórmula molecular |
C18H14NNaO5S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 |
Clave InChI |
JHXGMACYSBECRB-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |
Sinónimos |
4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1); _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt; 4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


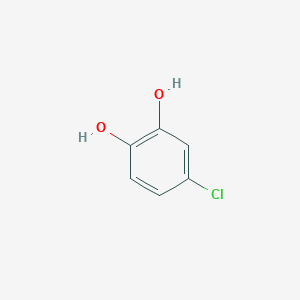
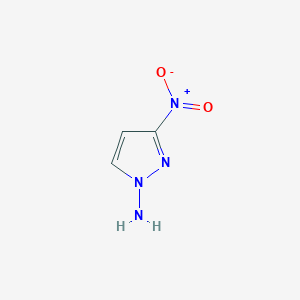
![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)
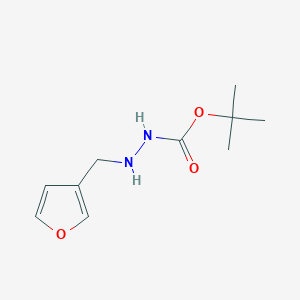
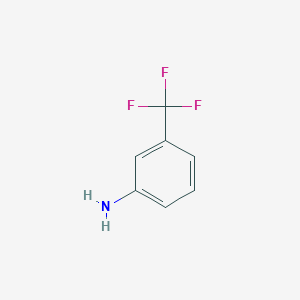

![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
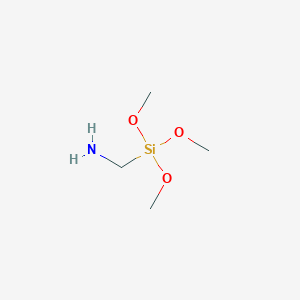
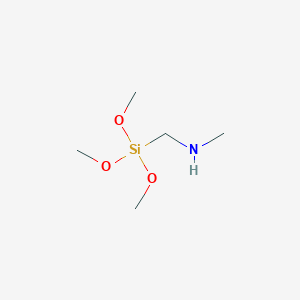

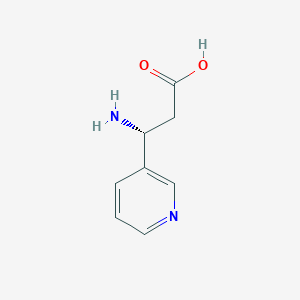
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)

